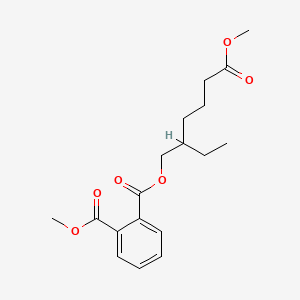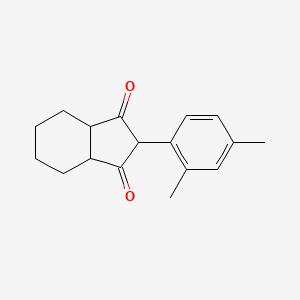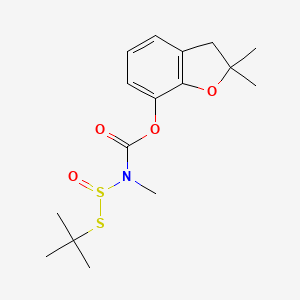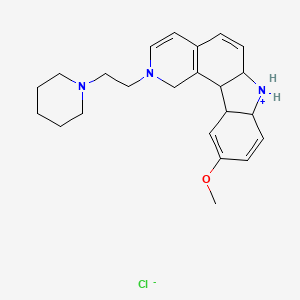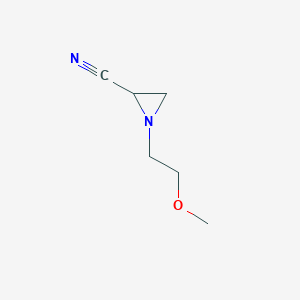
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure characterized by multiple methyl groups and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with specific reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to generate a dianion, which then reacts with functionalized nitroxyl radicals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for generating dianions, and nitroxyl radicals for functionalization . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as enamino ketones, enamino imines, and enamino nitriles .
科学的研究の応用
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism by which 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules .
類似化合物との比較
Similar Compounds
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole
- 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazole-3-oxide
- 1-Hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole
Uniqueness
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific structure, which includes a pyrrole ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science .
特性
CAS番号 |
77191-07-2 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
2,2,4,5,5-pentamethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6,11H,1-5H3 |
InChIキー |
KQCAARBOQRQIKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC1(C)C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
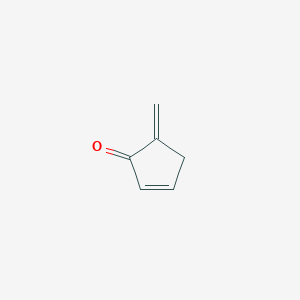
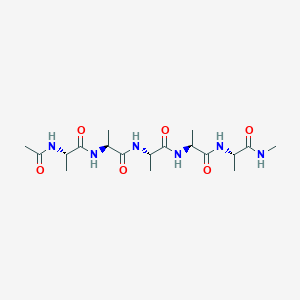
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
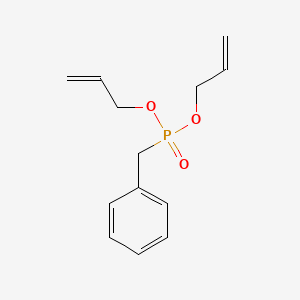
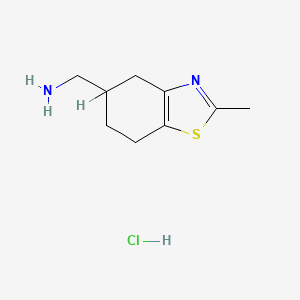
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

